molecular formula C21H15F3N2O5 B11497169 2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11497169
M. Wt: 432.3 g/mol
InChI Key: NURVCEGCALPSSP-UHFFFAOYSA-N
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Description

2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that features both indole and isoindole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules . The compound’s unique structure, which includes a trifluoromethoxy group, enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves multiple steps. One common method starts with the preparation of the indole derivative through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The isoindole moiety can be synthesized via cyclization reactions involving phthalic anhydride and amines . The final step involves coupling the indole and isoindole derivatives under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways . The trifluoromethoxy group enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both indole and isoindole moieties, along with the trifluoromethoxy group, makes 2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid unique. This combination enhances its chemical stability, biological activity, and potential therapeutic applications .

Properties

Molecular Formula

C21H15F3N2O5

Molecular Weight

432.3 g/mol

IUPAC Name

2-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C21H15F3N2O5/c1-10-13(15-9-12(31-21(22,23)24)3-5-17(15)25-10)6-7-26-18(27)14-4-2-11(20(29)30)8-16(14)19(26)28/h2-5,8-9,25H,6-7H2,1H3,(H,29,30)

InChI Key

NURVCEGCALPSSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O

Origin of Product

United States

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